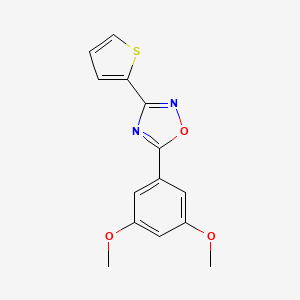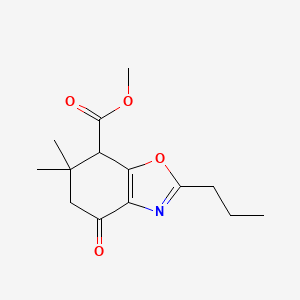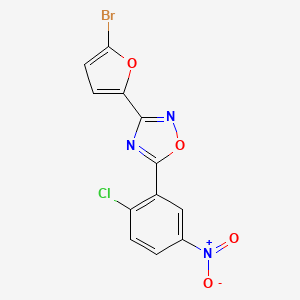
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as DOT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-oxadiazoles, which have been found to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to exert its biological activity through multiple pathways. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It has also been shown to inhibit angiogenesis through the suppression of vascular endothelial growth factor (VEGF) expression.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of inflammatory pathways.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit viral replication through the inhibition of viral enzymes such as reverse transcriptase and protease. It has also been shown to disrupt bacterial biofilm formation through the inhibition of quorum sensing.
Biochemical and Physiological Effects:
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. It has also been shown to modulate the expression of various genes involved in cancer progression.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to improve cognitive function and memory, reduce oxidative stress and inflammation, and protect against neuronal damage. It has also been shown to modulate the expression of various genes involved in neurodegeneration.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit viral replication and bacterial growth, disrupt biofilm formation, and modulate the expression of various genes involved in pathogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, its ability to target multiple pathways, and its potential therapeutic applications in various fields. The limitations of using 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
Scientific Research Applications
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit potent antiviral activity against a variety of viruses such as HIV, herpes simplex virus, and hepatitis C virus. It has also been shown to inhibit bacterial growth and biofilm formation.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-17-10-6-9(7-11(8-10)18-2)14-15-13(16-19-14)12-4-3-5-20-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWWUFSFAEPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304788.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(4-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304796.png)
![5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304797.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304811.png)

amino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4304815.png)


![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304846.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hexanoylpiperazin-1-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4304869.png)
![ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B4304878.png)